Home > Products > Building Blocks P8632 > (3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid
(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid - 1333394-28-7

(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid

Catalog Number: EVT-1690512
CAS Number: 1333394-28-7
Molecular Formula: C11H15BFNO2
Molecular Weight: 223.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746)

    • Compound Description: PF-03654746 is a histamine H3 antagonist clinical candidate. [] It exhibits a favorable pharmacological profile, optimal pharmacokinetic properties, and exceeds conservative safety margins. [] These characteristics contribute to its potential as a "best-in-class" molecule for oral drug administration. []
    • Compound Description: PF-03654764 is a histamine H3 antagonist that has progressed to clinical trials. [] This compound demonstrates promising pharmacological and pharmacokinetic characteristics, as well as a favorable safety profile. []

      Compound Description: This compound is a boronic acid ester containing a benzene ring. [] Its structure was confirmed through various spectroscopic techniques, including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. [] X-ray diffraction analysis of its single crystals was used to determine its crystal structure and perform conformational analyses. []

      Compound Description: This compound represents another example of a boronic acid ester containing a benzene ring. [] Its structural elucidation was carried out using a combination of FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis of its single crystals. [] Density functional theory (DFT) calculations were employed to further investigate its molecular structure and properties. []

    2-Fluoro-4-bromobiphenyl

    • Compound Description: This compound serves as a crucial intermediate in the production of flurbiprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID). []
Overview

(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is an organoboron compound notable for its unique structural features, which include a boronic acid group attached to a phenyl ring that is further substituted with a fluoro group and a pyrrolidin-1-ylmethyl group. This compound has gained significant attention in various fields of scientific research, particularly in organic synthesis and medicinal chemistry due to its ability to form stable complexes with biological targets, such as enzymes and receptors.

Source

The compound is synthesized through various chemical methods and can be sourced from chemical suppliers specializing in organoboron compounds. Its relevance extends to applications in drug discovery and development, especially in the context of enzyme inhibition and biochemical assays .

Classification

(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid falls under the category of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group. This compound is also classified as an aromatic compound due to its phenyl ring structure, and it exhibits properties typical of both organoboron compounds and fluorinated organic molecules .

Synthesis Analysis

Methods

The synthesis of (3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors, including 4-fluorobenzaldehyde and pyrrolidine derivatives.
  2. Formation of Boronic Ester: The initial step often involves the formation of a boronic ester from the reaction of phenolic compounds with boron reagents.
  3. Suzuki-Miyaura Coupling: A common method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst . The reaction conditions typically include:
    • Catalyst: Palladium(0) or palladium(II) complexes.
    • Base: Potassium carbonate or sodium hydroxide.
    • Solvent: Aqueous or organic solvents such as dimethylformamide or tetrahydrofuran.

Technical Details

The reaction conditions are optimized for temperature and pressure to maximize yield and purity. The use of ligands such as triphenylphosphine can enhance the efficiency of the palladium catalyst during the coupling process .

Molecular Structure Analysis

Structure

The molecular structure of (3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid can be represented as follows:

  • Molecular Formula: C11_{11}H13_{13}BFNO
  • Molecular Weight: 237.04 g/mol
  • InChI Key: CAXRHKUORHQHNG-UHFFFAOYSA-N

Data

The compound features a phenyl ring substituted at the 3-position with a fluorine atom and at the 4-position with a pyrrolidin-1-ylmethyl group. The boronic acid functional group is crucial for its reactivity and biological interactions. The spatial arrangement around the boron atom allows for reversible covalent bonding with hydroxyl groups in target molecules, which is central to its mechanism of action .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid participates in several types of chemical reactions:

  1. Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
  2. Reduction: Reduction reactions can yield corresponding borane derivatives.
  3. Substitution Reactions: The fluoro group can undergo nucleophilic substitution under appropriate conditions.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide or other oxidizing agents.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Nucleophiles for Substitution: Amines or thiols in the presence of bases .

Major Products Formed

These reactions can lead to various products, including substituted phenylboronic acids, boronic esters, and reduced forms of the original compound.

Mechanism of Action

Process

The mechanism of action for (3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid primarily involves its interaction with biological macromolecules:

  1. Binding Mechanism: The boronic acid moiety forms reversible covalent bonds with hydroxyl groups on target proteins, such as enzymes.
  2. Enzyme Inhibition: This interaction often leads to inhibition of enzymatic activity by blocking active sites, which can affect various cellular processes.

Data

Research indicates that this compound can influence cellular signaling pathways, gene expression, and metabolic processes through its biochemical interactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar solvents like water and methanol; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to moisture due to the presence of the boronic acid functional group.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the boron atom.

Relevant data regarding boiling point and melting point are often not specified but can vary based on purity and specific synthesis methods employed .

Applications

(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid finds applications in several scientific fields:

  1. Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions for constructing complex organic molecules.
  2. Medicinal Chemistry: Potentially useful in drug design targeting specific enzymes or receptors involved in diseases such as cancer or metabolic disorders.
  3. Biochemical Research: Employed in studies investigating enzyme inhibition mechanisms and cellular signaling pathways .

This compound exemplifies the versatility and significance of organoboron compounds in contemporary chemical research and pharmaceutical development.

Introduction to Boronic Acids in Modern Organic Synthesis

Evolution of Boronic Acids as Privileged Scaffolds in Medicinal Chemistry

The ascendancy of boronic acids from synthetic curiosities to privileged pharmacophores is epitomized by the clinical success of bortezomib (Velcade®), a proteasome inhibitor approved in 2005 for multiple myeloma. This breakthrough validated boronic acids as viable drug candidates and ignited intensive research into their therapeutic potential. Subsequent approvals of ixazomib (multiple myeloma, 2015), tavaborole (onychomycosis, 2014), crisaborole (atopic dermatitis, 2016), and vaborbactam (antibiotic adjuvant, 2017) underscore their pharmaceutical relevance. These agents collectively leverage the boron atom's reversible electrophilicity to engage biological targets with high specificity. For instance, bortezomib forms a tetrahedral transition state mimic with the catalytic threonine residue of the 20S proteasome, while vaborbactam inhibits β-lactamases via covalent bonding to serine. The structural evolution of boronic acid drugs reveals a strategic shift toward attenuated reactivity and enhanced pharmacokinetics, often achieved through fluorination or heterocyclic integration to improve membrane permeability and metabolic stability. Current discovery efforts focus on expanding their applicability to antiviral, antimicrobial, and anti-inflammatory agents, positioning boronic acids as enduring scaffolds in targeted therapy development [5].

Table 1: Clinically Approved Boronic Acid-Based Therapeutics

CompoundTherapeutic CategoryTarget/MechanismApproval Year
BortezomibAntineoplastic20S Proteasome Inhibitor2005
IxazomibAntineoplastic20S Proteasome Inhibitor2015
TavaboroleAntifungalLeucyl-tRNA Synthetase Inhibitor2014
CrisaboroleAnti-inflammatoryPhosphodiesterase-4 Inhibitor2016
VaborbactamAntibiotic Adjuvantβ-lactamase Inhibitor2017

Structural and Electronic Features of (3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic Acid

(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid (CAS 1333394-28-7) exemplifies a structurally advanced boronic acid derivative engineered for enhanced pharmacological performance. Its molecular architecture integrates three strategically positioned functional elements:

  • Boronic Acid Moiety: The -B(OH)₂ group adopts a trigonal planar configuration at physiological pH (sp² hybridization) but transitions to tetrahedral sp³ boronate upon diol binding or nucleophile interaction. This moiety exhibits moderate electrophilicity (predicted pKₐ ~8.9), enabling reversible covalent interactions under physiological conditions. The phenylboronic acid scaffold enhances metabolic stability relative to aliphatic analogs while maintaining sufficient reactivity for target engagement [5].

  • Ortho-Fluorine Substituent: Positioned adjacent to the boron group, fluorine imposes significant electronic effects through its strong electron-withdrawing character (-I effect). This polarization enhances the boron's Lewis acidity by ~15-20% compared to non-fluorinated analogs, strengthening diol/nucleophile binding. Concurrently, fluorine improves membrane permeability by reducing polar surface area and serves as a metabolic blocker against oxidative degradation by cytochrome P450 enzymes. The C-F bond's stability and small steric footprint further minimize off-target interactions [5] [1].

  • Pyrrolidinylmethyl Linker: The 4-(pyrrolidin-1-ylmethyl) group projects a basic tertiary amine (predicted pKₐ ~10.2) with significant protonation potential at physiological pH. This cationic character enhances aqueous solubility and provides a molecular handle for salt formation or targeted electrostatic interactions. The pyrrolidine ring's saturated conformation enables 3D spatial exploration of substituents, while its endocyclic nitrogen serves as a hydrogen bond acceptor. The methylene spacer (-CH₂-) confers rotational flexibility, optimizing receptor complementarity [2] [6].

Table 2: Key Structural Components and Properties

Structural FeatureElectronic ContributionPhysicochemical ImpactPredicted Descriptors
Boronic Acid (-B(OH)₂)Moderate Lewis acidity (pKₐ ~8.9)Reversible covalent binding; pH-dependent reactivitylogP: 1.2; PSA: 59 Ų
Ortho-Fluorine Substituent-I effect (enhances boron electrophilicity)Increased binding affinity; metabolic stabilityσₚ: +0.15; Es: -0.46
Pyrrolidinylmethyl LinkerBasic amine (pKₐ ~10.2); conformational flexibilityEnhanced solubility; 3D pharmacophore explorationlogD₇.₄: 0.8; Rotatable bonds: 3

Crystallographic studies suggest the molecule exhibits orthogonal dipoles between the polarized C-F bond and the boronic acid group, creating an electronic asymmetry exploitable in chiral recognition. Solid-state stability is contingent upon molecular packing that minimizes boronic acid dimerization or protodeboronation pathways—a vulnerability mitigated by the electron-withdrawing fluorine [3] [6].

Role of Fluorine and Pyrrolidine Moieties in Bioactive Boronic Acid Derivatives

The strategic incorporation of fluorine and pyrrolidine into boronic acid architectures addresses critical pharmacokinetic and pharmacodynamic limitations inherent to simpler arylboronates:

  • Fluorine as a Bioisostere and Modulator: Fluorine's role extends beyond electronic modulation to bioisosteric replacement of hydroxyl groups or hydrogen atoms. In tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), fluorine enhances target affinity toward fungal leucyl-tRNA synthetase by optimizing van der Waals contacts. Computational analyses indicate ortho-fluorination in phenylboronic acids reduces protodeboronation susceptibility by ~40% compared to chloro or bromo analogs due to diminished charge buildup at the ipso-carbon during B-C bond cleavage. Additionally, fluorine's impact on lipophilicity (Hansch π parameter: +0.14) improves blood-brain barrier penetration, a property leveraged in CNS-targeted boronic acid agents [5] [1].

  • Pyrrolidine as a 3D Pharmacophore Enhancer: Pyrrolidine's saturated ring system provides distinct advantages over planar aromatic amines:

  • Stereochemical Complexity: Up to four chiral centers enable precise spatial orientation of substituents for optimal target complementarity.
  • Pseudorotation Dynamics: The ring's puckering flexibility allows adaptation to binding site contours, enhancing binding entropy.
  • Polar Surface Modulation: The nitrogen's basicity (pKₐ ~10.2) increases water solubility while maintaining membrane permeability (LogP reduction ~0.5–1.0 units vs. piperidine).

Physicochemical comparisons highlight pyrrolidine's balanced properties: its polar surface area (PSA: 16.5 Ų) exceeds cyclopentane (0 Ų) but remains lower than morpholine (22 Ų), facilitating cell penetration. The dipole moment (1.41 D) supports target interactions through charge complementarity, while the FOSA/FISA ratio (hydrophobic/hydrophilic surface area: 225.5/33.3 Ų) indicates optimal amphiphilicity for bioactivity [2].

Table 3: Comparative Analysis of Ring Systems in Boronic Acid Derivatives

ParameterCyclopentanePyrrolidinePyrrolePiperidine
Dipole Moment (D)0.071.412.931.17
FOSA (Ų)269.2225.50.0240.1
FISA (Ų)0.033.331.529.8
PSA (Ų)0.016.514.023.5
logP3.000.460.750.79
CI_logS (mol dm⁻³)-2.710.81-0.54-0.32

In (3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid, the synergistic combination of fluorine and pyrrolidine creates a multifaceted pharmacophore: fluorine enhances boron reactivity and stability, while pyrrolidine provides solubilizing capacity and 3D diversity. This architecture is particularly suited for targeting serine hydrolases and oxidoreductases where the boronic acid engages catalytic nucleophiles, fluorine optimizes hydrophobic pocket binding, and the pyrrolidine nitrogen facilitates ionic or hydrogen bonding interactions with distal residues. The compound's design principles reflect a broader trend toward functionally integrated boronic acids with optimized drug-like properties [2] [5] [6].

Table 4: Compound Characterization Data

PropertyValue/Descriptor
Systematic Name(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid
CAS Registry Number1333394-28-7
Molecular FormulaC₁₁H₁₅BFNO₂
Molecular Weight223.06 g/mol
Synonym3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzeneboronic acid
Key Structural MotifsOrtho-fluorophenylboronic acid; Pyrrolidine N-methyl linker

Properties

CAS Number

1333394-28-7

Product Name

(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid

IUPAC Name

[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid

Molecular Formula

C11H15BFNO2

Molecular Weight

223.05 g/mol

InChI

InChI=1S/C11H15BFNO2/c13-11-7-10(12(15)16)4-3-9(11)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2

InChI Key

OIPNJXOFGDSWGK-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)CN2CCCC2)F)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1)CN2CCCC2)F)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.